4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Brand Name: Vulcanchem
CAS No.: 137180-65-5
VCID: VC21230755
InChI: InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14)
SMILES: C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

CAS No.: 137180-65-5

Cat. No.: VC21230755

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one - 137180-65-5

CAS No. 137180-65-5
Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name 4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14)
Standard InChI Key TYUHVGOUDDESRF-UHFFFAOYSA-N
SMILES C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N
Canonical SMILES C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N

Chemical Identity and Structural Characteristics

4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is a heterocyclic organic compound featuring a 2-aminothiazole moiety connected to a spirocyclic oxadecane system. The compound contains a lactone functionality within the spirocyclic framework, creating a complex three-dimensional structure with potential for specific molecular interactions. This structural complexity may contribute to its potential biological activities and pharmaceutical relevance .

Basic Chemical Properties

The fundamental chemical properties of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one are summarized in Table 1, providing essential information for its identification and characterization.

Table 1: Basic Chemical Properties of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

PropertyValue
CAS Registry Number137180-65-5
Molecular FormulaC₁₂H₁₆N₂O₂S
Molecular Weight252.33 g/mol
IUPAC Name4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one
PubChem Compound ID581119
Creation Date in PubChemMarch 27, 2005
Last Modified in PubChemApril 5, 2025*

*Note: This future date appears in the PubChem record but may represent a database entry error .

Structural Identifiers and Representation

For precise identification in chemical databases and literature, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is associated with several standardized structural identifiers as presented in Table 2.

Table 2: Structural Identifiers of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

Identifier TypeValue
Standard InChIInChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14)
Standard InChIKeyTYUHVGOUDDESRF-UHFFFAOYSA-N
Canonical SMILESC1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N
Isomeric SMILESC1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N

The structural representation includes a 2-amino-1,3-thiazole ring linked to a spirocyclic system containing a lactone moiety. The spiro center connects the oxolane ring with a cyclohexane ring, creating a rigid three-dimensional framework that may influence its biological interactions .

Structural ElementPotential Biological ActivitiesRelated Compounds
2-AminothiazoleAntimicrobial, Antifungal, Enzyme inhibitionVarious thiazole-containing antibiotics and enzyme inhibitors
Spirocyclic SystemEnhanced receptor selectivity, Improved pharmacokineticsSpirocyclic enzyme inhibitors and receptor modulators
Lactone MoietyAnti-inflammatory, AnticancerLactone-containing natural products and pharmaceuticals
Combination StructurePotentially novel biological activity profileVarious heterocyclic drug candidates

It's important to note that while these potential activities are suggested by structural analogy, empirical testing would be required to confirm specific biological activities for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one.

Related Compounds with Documented Activities

Related compounds containing similar structural elements have demonstrated various biological activities:

  • Thiazole-containing compounds: Many thiazole derivatives show antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

  • Spirocyclic compounds: Various spirocyclic derivatives have been developed as potent and reversible MAGL (monoacylglycerol lipase) inhibitors with distinct binding modes, demonstrating the potential of spirocyclic frameworks in enzyme inhibition .

  • Oxaspiro compounds: Compounds containing oxaspiro moieties have shown potential in various therapeutic applications, including as building blocks in drug development .

Analytical Methods for Characterization

The characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one requires multiple analytical techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic and Analytical Techniques

Table 4: Analytical Methods for Characterization of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one

Analytical TechniqueApplication and Expected Observations
¹H NMR SpectroscopyIdentification of characteristic proton signals from the thiazole CH (~7 ppm), CH at position 4 of the spirocycle, and NH₂ protons
¹³C NMR SpectroscopyConfirmation of carbon signals for the thiazole ring, spirocyclic carbons, and lactone carbonyl (~170 ppm)
Mass SpectrometryMolecular ion peak at m/z 252 and characteristic fragmentation patterns
Infrared SpectroscopyNH₂ stretching (~3300-3500 cm⁻¹), C=O stretching (~1700-1750 cm⁻¹), and thiazole ring vibrations
X-ray CrystallographyDefinitive confirmation of three-dimensional structure and stereochemistry
HPLCPurity assessment and separation of potential synthetic impurities

Sample Preparation Considerations

For research applications, proper sample preparation of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is essential. Based on commercial supplier recommendations, the following considerations are important :

Table 5: Sample Preparation Guidelines

ParameterRecommendation
Storage Conditions2-8°C, sealed storage, away from moisture
Stock SolutionSelect appropriate solvent based on experimental requirements
Storage of Stock Solution-80°C (use within 6 months), -20°C (use within 1 month)
Solubility EnhancementIf needed, heat to 37°C and use ultrasonic bath
Shipping ConditionWith blue ice (for evaluation samples)

Structure-Activity Relationship Considerations

Understanding the relationship between the structural features of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one and its potential biological activities provides insight into possible modifications for enhancing or tailoring its properties.

Key Structural Elements and Their Significance

Table 6: Structure-Activity Relationship Considerations

Structural ElementPotential Pharmacological Significance
2-Amino Group on ThiazoleHydrogen bonding donor/acceptor capability, potential interaction with target binding sites
Thiazole RingAromatic character, electronic distribution, potential π-stacking interactions
Spiro JunctionConformational rigidity, three-dimensional orientation of functional groups
Lactone FunctionalityPotential for hydrolysis in vivo, hydrogen bond acceptor capabilities
Cyclohexane RingLipophilic character, potential for hydrophobic interactions
PropertyPredicted ValueSignificance
Calculated LogPNot specified in available dataIndicator of lipophilicity and potential membrane permeability
Hydrogen Bond Donors2 (from NH₂ group)Potential for hydrogen bonding interactions
Hydrogen Bond Acceptors4 (N atoms and O atoms)Potential for hydrogen bonding interactions
Rotatable BondsLimited due to spirocyclic constraintConformational flexibility/rigidity balance
Topological Polar Surface AreaNot specified in available dataIndicator of potential membrane permeability

Future Research Directions

The limited current research on 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one presents numerous opportunities for further investigation across multiple domains.

Synthetic Methodology Development

Development of efficient and scalable synthetic routes specifically for 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one would facilitate its broader availability for research purposes. This could include exploration of:

  • Novel catalytic methods for spirocyclic formation

  • Green chemistry approaches to improve sustainability

  • One-pot synthesis strategies to increase efficiency

  • Stereoselective methods to control configuration at the spiro center

Comprehensive Biological Evaluation

Systematic evaluation of the compound's biological activities would help identify its most promising applications:

  • High-throughput screening against diverse biological targets

  • Assessment of antimicrobial, anti-inflammatory, and anticancer activities

  • Enzyme inhibition assays, particularly for enzymes where other thiazole derivatives show activity

  • In vivo studies in appropriate disease models based on preliminary in vitro findings

Medicinal Chemistry Optimization

If promising biological activities are identified, medicinal chemistry approaches could be employed to optimize properties:

  • Development of structure-activity relationships through analog synthesis

  • Improvement of pharmacokinetic properties through targeted structural modifications

  • Enhancement of target selectivity through rational design approaches

  • Exploration of potential combination with other pharmacophores

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